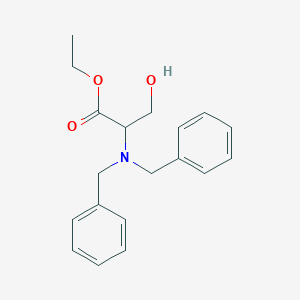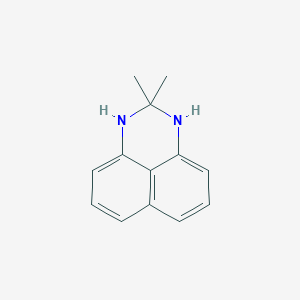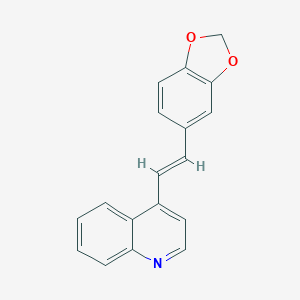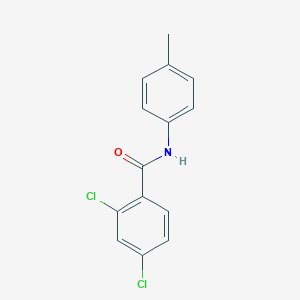
2-Chloro-4-methyl-1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-1,3,5-trinitrobenzene, also known as nitrochloromethylbenzene, is a yellow crystalline solid that is commonly used in scientific research. This compound is an important intermediate in the synthesis of other organic compounds and is widely used in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methyl-1,3,5-trinitrobenzene is not fully understood. However, it is known to be a potent electrophile and can react with various nucleophiles such as amines, thiols, and alcohols. The compound is also known to undergo nitroreduction, which can produce reactive intermediates that can react with DNA and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-4-methyl-1,3,5-trinitrobenzene are not well studied. However, it is known to be toxic and can cause skin and eye irritation. It is also a mutagen and can cause DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-methyl-1,3,5-trinitrobenzene has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound and can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, one of the limitations is that it is toxic and requires careful handling. It can also react with other compounds in the lab, which can complicate experiments.
Orientations Futures
There are several future directions for research on 2-Chloro-4-methyl-1,3,5-trinitrobenzene. One direction is to study its mechanism of action and its effects on DNA and proteins. Another direction is to develop new synthetic routes to the compound that are more efficient and environmentally friendly. Additionally, the compound can be used as a starting material for the synthesis of new pharmaceuticals and other organic compounds. Finally, the compound can be used as a standard in analytical chemistry to develop new analytical methods.
Méthodes De Synthèse
The synthesis of 2-Chloro-4-methyl-1,3,5-trinitrobenzene can be achieved through several methods. One of the most common methods is the reaction of 2-chloro-4-methylphenol with nitric acid and sulfuric acid. The reaction produces a mixture of isomers, which can be separated using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
2-Chloro-4-methyl-1,3,5-trinitrobenzene has a wide range of scientific research applications. It is commonly used as a starting material in the synthesis of other organic compounds such as pharmaceuticals, dyes, and explosives. It is also used as a reagent in organic synthesis and as a standard in analytical chemistry.
Propriétés
Numéro CAS |
1084-17-9 |
|---|---|
Nom du produit |
2-Chloro-4-methyl-1,3,5-trinitrobenzene |
Formule moléculaire |
C7H4ClN3O6 |
Poids moléculaire |
261.57 g/mol |
Nom IUPAC |
2-chloro-4-methyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C7H4ClN3O6/c1-3-4(9(12)13)2-5(10(14)15)6(8)7(3)11(16)17/h2H,1H3 |
Clé InChI |
ZXJVKHVKSYEZCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Autres numéros CAS |
1084-17-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)

![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)
![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)


![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)


![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)

![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)

![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)